molecular formula C6H12S5 B5003247 6-butyl-1,2,3,4,5-pentathiepane

6-butyl-1,2,3,4,5-pentathiepane

Cat. No.: B5003247
M. Wt: 244.5 g/mol
InChI Key: VRGWKWKPGVUQHN-UHFFFAOYSA-N
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Description

6-Butyl-1,2,3,4,5-pentathiepane is a seven-membered heterocyclic compound containing five sulfur atoms and a butyl group attached to the first carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-butyl-1,2,3,4,5-pentathiepane typically involves the reaction of butyl-substituted dithiols with elemental sulfur. One common method is the reaction of butyl-1,2-dithiol with sulfur in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 6-Butyl-1,2,3,4,5-pentathiepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs at room temperature or slightly elevated temperatures.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one of the sulfur atoms with another group, such as a halogen or an alkyl group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .

Scientific Research Applications

6-Butyl-1,2,3,4,5-pentathiepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-butyl-1,2,3,4,5-pentathiepane involves its interaction with cellular components, particularly proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to the disruption of their function. This interaction is believed to be responsible for its antimicrobial and antitumor activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the butyl group, which enhances its lipophilicity and may improve its interaction with biological membranes. This structural feature distinguishes it from other pentathiepanes and contributes to its specific applications in research and industry .

Properties

IUPAC Name

6-butylpentathiepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S5/c1-2-3-4-6-5-7-9-11-10-8-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGWKWKPGVUQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CSSSSS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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